
2-Methoxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyundecane is an organic compound with the molecular formula C12H26O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its use in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:
Step 1: Preparation of the alkoxide ion by reacting sodium or potassium with methanol.
Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2-Methoxyundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyundecane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological membranes and other systems. Its effects are often mediated through its ability to alter the physical properties of lipid bilayers and other structures.
Comparison with Similar Compounds
- 2-Methoxydecane
- 2-Methoxydodecane
- 2-Ethoxyundecane
Comparison: 2-Methoxyundecane is unique due to its specific chain length and methoxy substitution, which confer distinct physical and chemical properties. Compared to shorter or longer chain ethers, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
91635-43-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2-methoxyundecane |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3 |
InChI Key |
DCGYGJJNPHIDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


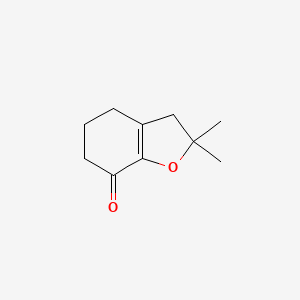

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
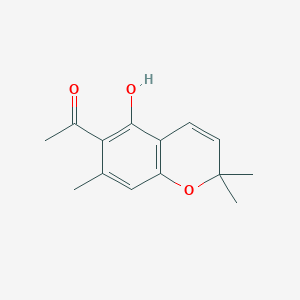
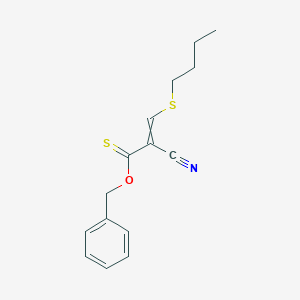


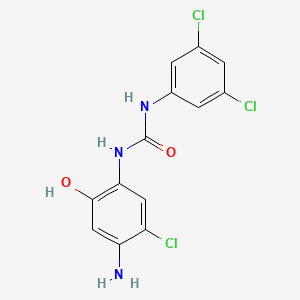
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
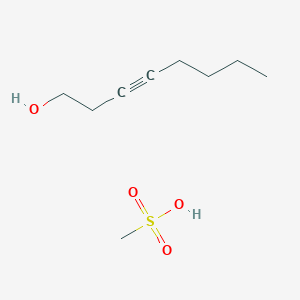
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
